Methyltriethylsilane

Vue d'ensemble

Description

Methyltriethylsilane is a chemical compound used in various applications. It is often used in the synthesis of other chemical compounds .

Synthesis Analysis

This compound is related to the Trimethylsilyl group, a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . It is also related to Triethylsilane, a trialkylsilane. The Si-H bond in Triethylsilane is reactive .

Molecular Structure Analysis

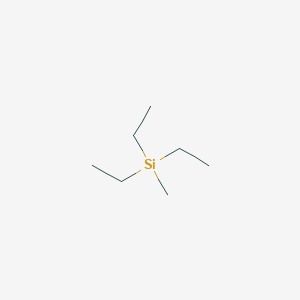

The molecular formula of this compound is CHSi. It has an average mass of 130.303 Da and a Monoisotopic mass of 130.117783 Da . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .

Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . Methyltriethoxysilane is an alkylalkoxysilane. It hydrolyzes slowly in the presence of moisture to form reactive silanols .

Physical And Chemical Properties Analysis

This compound has a density of 0.7±0.1 g/cm3, a boiling point of 116.1±8.0 °C at 760 mmHg, and a vapor pressure of 22.0±0.2 mmHg at 25°C . It also has a molar refractivity of 43.2±0.3 cm3 . It has been found that this compound-derived aerogels can maintain hydrophobic properties up to 420 °C .

Applications De Recherche Scientifique

Chemical Analysis and Synthesis :

- Trimethylsilylation, a chemical modification process, has been applied to the hydrolysed and polycondensed products of methyltriethoxysilane. This process is significant in chemical analysis and synthesis (Hasegawa et al., 1987).

- Methyltrimethoxysilane (MTM) has been used as an effective reagent for the direct amidation of carboxylic acids with amines, showcasing its utility in organic synthesis (Braddock et al., 2022).

Materials Science :

- The study of micro-Brownian motions in polydimethylsiloxane (a compound related to MTES) contributes to understanding the physical properties of polymers used in various materials (Grapengeter et al., 1987).

- Polysiloxanes, which can be derived from MTES, have been developed as protective barriers for metals, demonstrating their utility in corrosion resistance and chemical inertness (Barletta et al., 2015).

Environmental Monitoring :

- Cyclic volatile methylsiloxanes, closely related to MTES, have been monitored in aquatic environments using innovative passive sampling methods. This research is crucial for understanding the environmental impact of these compounds (Bruemmer et al., 2015).

Conservation and Archaeology :

- Methyltrimethoxysilane has been investigated for its potential in the conservation of waterlogged archaeological wood, showing promise in stabilizing and reinforcing degraded wood (Broda et al., 2021).

Microfluidics and Biomedical Applications :

- Studies on polydimethylsiloxane, which shares similarities with MTES, have shown its importance in microfluidics due to properties like gas permeability and ease of patterning. This research is significant for the development of biomedical devices (Markov et al., 2014).

Safety and Hazards

Methyltriethylsilane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

The sol-gel technology provides a highly versatile route to metal oxide materials. It is based on a polymerization process that starts from ions or molecules and ends with gels, powders, thin films, and ceramics, among others . This suggests potential future directions for the use of Methyltriethylsilane in the creation of various materials.

Propriétés

IUPAC Name |

triethyl(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Si/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSVHJQZTMYYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336246 | |

| Record name | methyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

757-21-1 | |

| Record name | methyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B1660316.png)

![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)

![2-[Bis(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B1660334.png)